molecular formula C14H19NO2 B1597887 Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one CAS No. 71592-43-3

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one

Cat. No. B1597887
Key on ui cas rn: 71592-43-3
M. Wt: 233.31 g/mol
InChI Key: HPYQDDXKEGCTGC-UHFFFAOYSA-N
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Patent
US04296029

Procedure details

A solution of butyl lithium (0.05 mole) in hexane (34.4 ml), was treated with 2,2,6,6-tetramethylpiperidine (9.3 ml) followed by dry THF (100 ml) under an inert atmosphere at 0° C. The mixture was treated with N-methylcaprolactam (6.9 ml, 55 mM) and stirred for 30 minutes. A solution of butyl lithium (0.05 mole) in hexane (34.4 ml) was added, the reaction mixture stirred 15 minutes then treated with o-chloroanisole (3.1 ml). After 30 minutes a solution of butyl lithium (0.05 moles) in hexane (31.25 ml) was added, the mixture stirred for 15 minutes and treated with o-chloroanisole (3.1 ml). After a further 30 minutes, the reaction was quenched with water (100 ml) and the solvents removed under reduced pressure. The residue was partitioned between 5 N HCl (100 ml) and toluene (250 ml). The organic phase was washed with brine, dried and the solvents removed under reduced pressure.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
34.4 mL
Type
solvent
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Quantity
0.05 mol
Type
reactant
Reaction Step Four
Quantity
34.4 mL
Type
solvent
Reaction Step Four
Quantity
3.1 mL
Type
reactant
Reaction Step Five
Quantity
0.05 mol
Type
reactant
Reaction Step Six
Quantity
31.25 mL
Type
solvent
Reaction Step Six
Quantity
3.1 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[CH3:16][N:17]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][C:18]1=[O:24].Cl[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[O:32][CH3:33]>CCCCCC.C1COCC1>[CH3:33][O:32][C:27]1[CH:26]=[C:31]([CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23][N:17]([CH3:16])[C:18]2=[O:24])[CH:30]=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
9.3 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
34.4 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
6.9 mL
Type
reactant
Smiles
CN1C(CCCCC1)=O
Step Four
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
34.4 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
3.1 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC
Step Six
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
31.25 mL
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
3.1 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture stirred for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
After a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (100 ml)
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 5 N HCl (100 ml) and toluene (250 ml)
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=C(C=CC1)C1C(N(CCCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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